molecular formula C12H13FN2 B14191825 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole CAS No. 919120-52-8

7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

Cat. No.: B14191825
CAS No.: 919120-52-8
M. Wt: 204.24 g/mol
InChI Key: FIYCPBYJTZIPOC-UHFFFAOYSA-N
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Description

7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules

Preparation Methods

The synthesis of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . In this method, phenylhydrazine hydrochloride is reacted with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid. The reaction is typically carried out under reflux conditions in methanol, yielding the desired indole derivative .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that play a role in the breakdown of acetylcholine . By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help improve cognitive function and memory.

Additionally, this compound has been found to interact with various receptors, including serotonin and dopamine receptors, which are involved in mood regulation and other neurological processes . Its ability to modulate these pathways makes it a promising candidate for the treatment of psychiatric and neurological disorders.

Comparison with Similar Compounds

7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole can be compared with other similar compounds, such as 1,2,3,4,5,6-hexahydroazepino[4,3-b]indole and 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole . These compounds share a similar indole-based structure but differ in the specific substituents and ring configurations.

What sets this compound apart is the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this derivative particularly valuable in drug development .

Properties

CAS No.

919120-52-8

Molecular Formula

C12H13FN2

Molecular Weight

204.24 g/mol

IUPAC Name

7-fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole

InChI

InChI=1S/C12H13FN2/c13-8-3-4-11-10(6-8)9-2-1-5-14-7-12(9)15-11/h3-4,6,14-15H,1-2,5,7H2

InChI Key

FIYCPBYJTZIPOC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CNC1)NC3=C2C=C(C=C3)F

Origin of Product

United States

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